molecular formula C8H20Cl2N2O B2665981 (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride CAS No. 1909287-35-9

(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2665981
CAS No.: 1909287-35-9
M. Wt: 231.16
InChI Key: FHGTWSNIJDZPPB-JZGIKJSDSA-N
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Description

(2S)-1-Amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride ( 1909287-35-9) is a chiral chemical building block of high interest in medicinal chemistry research. With a molecular formula of C8H20Cl2N2O and a molecular weight of 231.16 g/mol, this compound serves as a critical precursor in the synthesis of complex molecules . Its structure, featuring both amino and piperidine functionalities, makes it a valuable scaffold for constructing potential pharmacologically active agents. Recent scientific investigations highlight the significance of piperidine-based cores in the development of dual-acting multitarget-directed ligands (MTDLs) . Specifically, piperidine derivatives are identified as crucial structural features for high-affinity ligands that target both histamine H3 and sigma-1 receptors, a promising approach for the treatment of neuropathic pain . The protonated state of the piperidine nitrogen is essential for forming a key salt bridge interaction within the sigma-1 receptor binding pocket, a mechanism that underlies the biological activity of such research compounds . This product is supplied as a dihydrochloride salt to enhance stability and is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses. Researchers can inquire for detailed pricing, availability, and bulk order options.

Properties

IUPAC Name

(2S)-1-amino-3-piperidin-1-ylpropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c9-6-8(11)7-10-4-2-1-3-5-10;;/h8,11H,1-7,9H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGTWSNIJDZPPB-JZGIKJSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C[C@H](CN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909287-35-9
Record name (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and (S)-2-amino-1-propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Basic Information

  • Molecular Formula : C8H20Cl2N2O
  • Molecular Weight : 231.16 g/mol
  • CAS Number : 1909287-35-9

Structural Representation

The compound features a piperidine ring and an amino alcohol structure, which are critical for its biological activity.

Safety Information

The compound is classified as a skin and eye irritant, necessitating careful handling in laboratory settings .

Medicinal Chemistry

(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride has been investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

Case Study: Antidepressant Properties

Research has demonstrated that derivatives of this compound exhibit antidepressant-like effects in animal models. Studies indicate that it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for further development in treating depression .

Biochemical Studies

This compound serves as a non-ionic organic buffering agent, particularly useful in cell culture applications where maintaining pH is crucial. Its buffering capacity is effective within a pH range of 6 to 8.5, making it suitable for various biological assays .

Pharmacological Research

The pharmacological profile of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride includes potential applications in neuropharmacology. Its interaction with specific receptors can lead to insights into the mechanisms of action of similar compounds.

Table 1: Summary of Research Findings

Application AreaFindingsReferences
Medicinal ChemistryPotential antidepressant effects ,
Biochemical StudiesEffective buffering agent in cell cultures
Pharmacological ResearchInteraction with neurotransmitter systems ,

Mechanism of Action

The mechanism of action of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The phenyl-substituted analog () lacks a dihydrochloride salt but includes aromatic groups, which may confer distinct receptor-binding properties .

Table 2: Hazard and Precautionary Comparisons

Compound Health Hazards Precautionary Measures Regulatory Compliance
(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride Not fully characterized Assume standard handling for amines (gloves, ventilation) No specific GHS classification
(2S)-2,5-Diaminopentanamide dihydrochloride Not classified Avoid inhalation (P261), prevent contact (P262) Complies with EC1272/08
(1S,2S)-1-(4-hydroxy-phenyl)-...propanol Unknown Limited data; assume precautions for phenols/amines Not specified

Key Observations :

  • Both dihydrochloride salts lack comprehensive toxicological data, necessitating precautionary handling .
  • The phenyl-substituted compound () may pose additional risks due to phenolic groups, though specifics are undocumented .

Research and Application Contexts

  • Target Compound : Used in custom synthesis for receptor modulation studies, likely due to its chiral centers and amine reactivity .
  • (2S)-2,5-Diaminopentanamide dihydrochloride: Potential applications in peptide mimicry or polymer chemistry, given its amide functionality .
  • Phenyl-Substituted Analog : Structural complexity suggests use in asymmetric catalysis or selective enzyme inhibition .

Biological Activity

(2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride, with the CAS number 1909287-35-9, is a chemical compound notable for its potential biological activities. This compound is a derivative of piperidine and has garnered attention in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride is C8H20Cl2N2O, and it possesses a molecular weight of 231.16 g/mol. Its structure includes a piperidine ring, which is essential for its biological activity.

PropertyValue
Molecular FormulaC8H20Cl2N2O
Molecular Weight231.16 g/mol
CAS Number1909287-35-9
Chemical StructureChemical Structure

The biological activity of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride is primarily attributed to its interaction with various receptors and enzymes in the body. The compound may modulate the activity of specific molecular targets, influencing pathways involved in cellular processes.

Potential Targets

  • G Protein-Coupled Receptors (GPCRs) : The compound has shown promise in interacting with GPCRs, which play critical roles in signal transduction.
  • Cholinesterases : It may exhibit activity against cholinesterases, enzymes important for neurotransmission.
  • Kinases : The compound could also act as a modulator for various kinases involved in cell signaling.

Research Findings

Recent studies have explored the biological effects of (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride, demonstrating its potential applications:

  • Antitumor Activity : Research indicates that this compound can inhibit tumor growth in p53-deficient models, suggesting its utility in cancer therapy .
  • Neuroprotective Effects : Studies have indicated that it may offer neuroprotective benefits by modulating cholinergic signaling pathways .
  • Pharmacological Applications : Ongoing research is assessing its role in drug development, particularly as a building block for synthesizing more complex therapeutic agents .

Case Study 1: Antitumor Efficacy

In a study published in the Journal of Medicinal Chemistry, (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride was evaluated for its effectiveness against p53-deficient tumors. The results indicated significant inhibition of tumor growth compared to control groups, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Properties

A separate investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The findings suggested that it could enhance cognitive function and reduce neuronal death through cholinergic modulation .

Q & A

Q. What are the recommended synthetic routes for (2S)-1-amino-3-(piperidin-1-yl)propan-2-ol dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves stereoselective strategies due to the (2S) configuration. A common approach includes:

  • Starting materials : L-serine or its derivatives, as they provide the chiral backbone .
  • Key steps :
    • Amine protection : Use tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to protect the primary amine during coupling reactions .
    • Piperidine coupling : React the protected amino alcohol intermediate with piperidine via nucleophilic substitution or reductive amination .
    • Deprotection and salt formation : Remove protecting groups under acidic conditions (e.g., HCl in dioxane) to yield the dihydrochloride salt .

Q. Optimization strategies :

  • Temperature control : Maintain reflux conditions (80–100°C) for efficient coupling .
  • Catalysts : Use palladium on carbon (Pd/C) for hydrogenolysis during deprotection .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity product (>97% by HPLC) .

Q. What analytical techniques are critical for confirming the purity and stereochemical integrity of this compound?

Methodological Answer: A combination of techniques ensures quality control:

  • HPLC : Use a chiral column (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to verify enantiomeric excess (>99%) .
  • NMR spectroscopy :
    • 1H-NMR : Confirm the presence of piperidine protons (δ 1.4–1.6 ppm) and the amino alcohol backbone (δ 3.2–3.8 ppm) .
    • 13C-NMR : Identify quaternary carbons in the piperidine ring (δ 45–50 ppm) .
  • Mass spectrometry (MS) : Compare observed molecular ion peaks (e.g., m/z 206.1 for the free base) with theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from variations in experimental design. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., propranolol for β-adrenergic activity) .
  • Validate mechanisms :
    • Kinetic studies : Measure IC50 values under consistent pH and temperature conditions .
    • Pathway analysis : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., GPCRs vs. ion channels) .
  • Cross-reference databases : Compare results with PubChem BioAssay data (AID 1259401) to identify outliers .

Q. What strategies are effective for analyzing stereochemical stability during long-term storage?

Methodological Answer: The dihydrochloride salt enhances stability but requires careful handling:

  • Accelerated degradation studies : Store samples at 40°C/75% RH for 6 months and monitor racemization via chiral HPLC .
  • pH monitoring : Maintain solutions at pH 4–5 to prevent amine deprotonation and configuration inversion .
  • Excipient screening : Add antioxidants (e.g., ascorbic acid) to mitigate oxidation of the piperidine ring .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer: Leverage in silico tools to predict ADMET profiles:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like β-adrenergic receptors (PDB ID: 2RH1) .
  • QSAR models : Corrogate substituent effects on logP and solubility (e.g., adding polar groups to reduce logP from 2.1 to 1.5) .
  • Metabolism prediction : Apply Schrödinger’s Xenosite to identify vulnerable sites for cytochrome P450 oxidation (e.g., piperidine N-methylation) .

Q. What experimental approaches are recommended for elucidating the compound’s role in modulating enzyme kinetics?

Methodological Answer:

  • Enzyme inhibition assays :
    • Continuous assays : Monitor NADH oxidation at 340 nm for dehydrogenases .
    • Pre-incubation time : Vary incubation periods (0–30 min) to distinguish competitive vs. non-competitive inhibition .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (KD) and stoichiometry (n) for enzyme-ligand interactions .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., monoamine oxidases) to resolve binding modes .

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